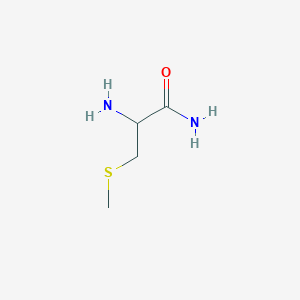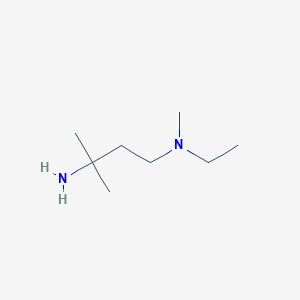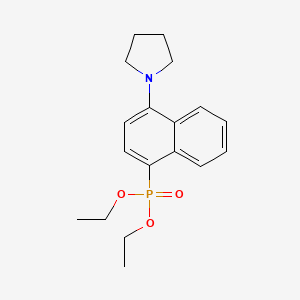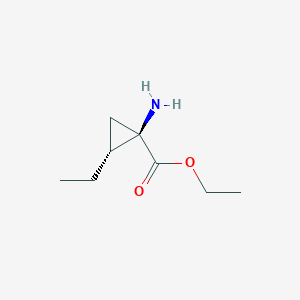
Ethyl(1R,2R)-1-amino-2-ethylcyclopropane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl(1R,2R)-1-amino-2-ethylcyclopropane-1-carboxylate is a chiral compound that belongs to the class of cyclopropane amino acids
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl(1R,2R)-1-amino-2-ethylcyclopropane-1-carboxylate typically involves asymmetric cyclopropanation reactions. One common method is the asymmetric cyclopropanation of (E)-N-benzylideneglycine ethyl ester under phase transfer catalysis conditions . This method has been optimized to improve yields and stereoselectivity, making it suitable for large-scale production.
Industrial Production Methods
Industrial production of this compound often involves robust and chromatography-free sequences to ensure high purity and yield. Techniques such as wet milling have been demonstrated to accelerate the phase transfer reaction, making the process more efficient .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl(1R,2R)-1-amino-2-ethylcyclopropane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into primary amines.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic conditions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, primary amines, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Ethyl(1R,2R)-1-amino-2-ethylcyclopropane-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential role in enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of Ethyl(1R,2R)-1-amino-2-ethylcyclopropane-1-carboxylate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. This interaction can affect various cellular pathways, leading to its potential therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
- (1R,2S)-1-Amino-2-vinylcyclopropanecarboxylic Acid Ethyl Ester
- (1R,2R)-Cyclohexane-1,2-diamine
Uniqueness
Ethyl(1R,2R)-1-amino-2-ethylcyclopropane-1-carboxylate is unique due to its specific stereochemistry and structural constraints, which confer distinct reactivity and biological activity compared to other similar compounds. Its chiral nature and cyclopropane ring make it a valuable scaffold in the design of novel pharmaceuticals and organic materials .
Propiedades
Fórmula molecular |
C8H15NO2 |
|---|---|
Peso molecular |
157.21 g/mol |
Nombre IUPAC |
ethyl (1R,2R)-1-amino-2-ethylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C8H15NO2/c1-3-6-5-8(6,9)7(10)11-4-2/h6H,3-5,9H2,1-2H3/t6-,8-/m1/s1 |
Clave InChI |
CHAJAQRVAZTEPG-HTRCEHHLSA-N |
SMILES isomérico |
CC[C@@H]1C[C@@]1(C(=O)OCC)N |
SMILES canónico |
CCC1CC1(C(=O)OCC)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



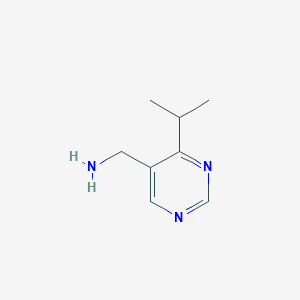

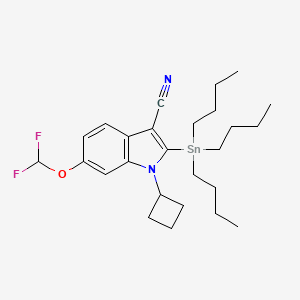


![4-[(5-Phenylpentyl)amino]benzoic acid](/img/structure/B8485934.png)
![5'-O-[Bis(4-methoxyphenyl)phenylmethyl]-5-methyluridine](/img/structure/B8485944.png)

